![molecular formula C10H9NO5 B5819696 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B5819696.png)
5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole is an organic compound with a complex structure that includes a methoxy group, a nitroethenyl group, and a benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole typically involves the nitration of a methoxy-substituted benzodioxole precursor. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective formation of the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to optimize the production process.
化学反応の分析
Types of Reactions
5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzodioxole derivatives can be formed depending on the nucleophile used.
科学的研究の応用
5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
6-Methoxy-2(3H)-benzoxazolone: This compound shares the methoxy and benzodioxole moieties but differs in the presence of a benzoxazolone ring.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with a methoxy group, known for its psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine: Another tryptamine derivative with similar structural features but different biological activities.
Uniqueness
5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole is unique due to the presence of both a nitroethenyl group and a benzodioxole ring, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-5-10-9(15-6-16-10)4-7(8)2-3-11(12)13/h2-5H,6H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHSRJBTWPMMQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C/[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
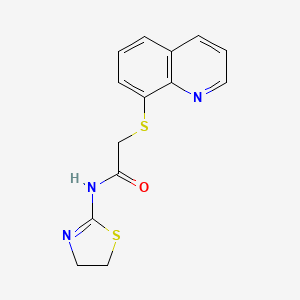
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
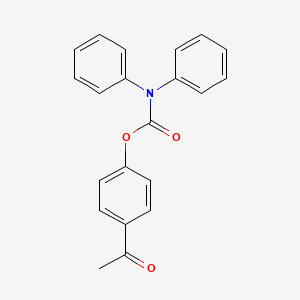
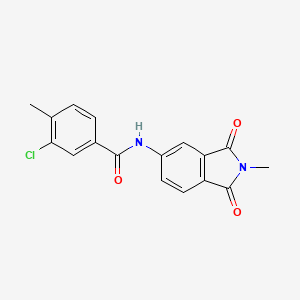
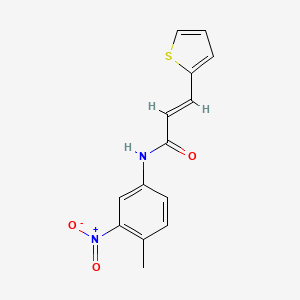
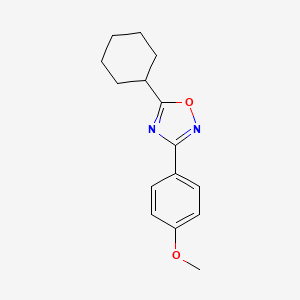
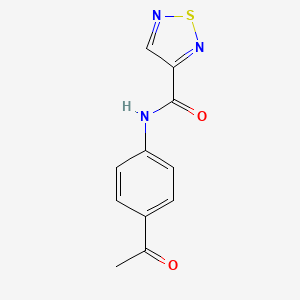
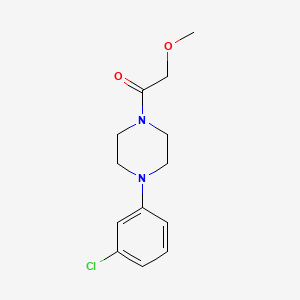
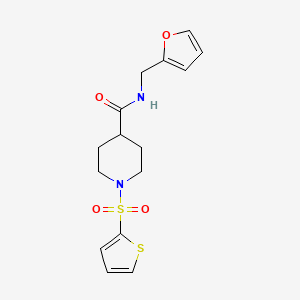
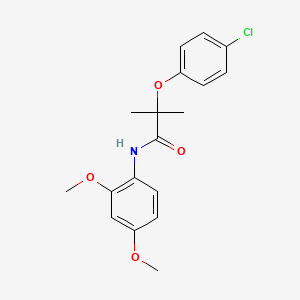

![DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE](/img/structure/B5819707.png)

